molecular formula C19H19FN4S B12573865 N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea CAS No. 606102-10-7

N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea

Cat. No.: B12573865
CAS No.: 606102-10-7
M. Wt: 354.4 g/mol
InChI Key: JJHHZSPKCMGSMZ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea is a research-grade chemical compound recognized in the scientific literature as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, and it plays a critical role in the thermosensory system. This compound has been demonstrated to effectively inhibit channel activity, making it a valuable pharmacological tool for probing the complex physiology of cold sensation. Its primary research application lies in the investigation of pathological pain states, including cold allodynia associated with neuropathic and inflammatory pain conditions . By blocking TRPM8, researchers can dissect its specific contribution to sensory signaling pathways and evaluate its potential as a therapeutic target for novel analgesic agents. Furthermore, emerging research highlights the significance of TRPM8 beyond neurology, particularly in oncology. The channel is aberrantly expressed in various cancers, and its antagonism is being explored for modulating cancer cell proliferation, survival, and migration . Consequently, this thiourea derivative serves as a critical compound for advanced studies in pain research, sensory biology, and cancer pharmacology, providing a means to elucidate mechanistic insights and validate novel therapeutic hypotheses.

Properties

CAS No.

606102-10-7

Molecular Formula

C19H19FN4S

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-1-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea

InChI

InChI=1S/C19H19FN4S/c1-11-5-4-6-16(12(11)2)24(19(21)25)18-17(13(3)22-23-18)14-7-9-15(20)10-8-14/h4-10H,1-3H3,(H2,21,25)(H,22,23)

InChI Key

JJHHZSPKCMGSMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NNC(=C2C3=CC=C(C=C3)F)C)C(=S)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea typically involves the reaction of 2,3-dimethylaniline with 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction with Alkyl Halides (Alkylation)

The thiourea group acts as a nucleophile, reacting with alkyl halides to form thioether derivatives. This is a common pathway for functionalizing thioureas:

Thiourea+R-XR-S-C(=S)-N-Ar+HX\text{Thiourea} + \text{R-X} \rightarrow \text{R-S-C(=S)-N-Ar} + \text{HX}

Example :
Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) produces S-methylated derivatives.

Reaction Conditions Product Yield Reference
CH₃I, K₂CO₃, DMF, 60°C, 6hS-Methylated thiourea with retained pyrazole78%

Cyclization Reactions

The thiourea moiety facilitates heterocycle formation under specific conditions. For instance, reaction with α-bromoacetone in basic media yields thiazoline derivatives:

Thiourea+BrCH₂COCH₃Thiazoline+HBr\text{Thiourea} + \text{BrCH₂COCH₃} \rightarrow \text{Thiazoline} + \text{HBr}

Key Observations :

  • Intramolecular hydrogen bonding stabilizes intermediates during cyclization .

  • Electron-withdrawing substituents (e.g., fluorine on the phenyl ring) accelerate reaction rates due to increased electrophilicity at the thiocarbonyl sulfur .

Substrate Cyclizing Agent Product Reaction Time Reference
Thiourea derivativeα-Bromoacetone4-Methylthiazoline3h

Nucleophilic Substitution Reactions

The sulfur atom in the thiourea group is susceptible to nucleophilic attack. For example, reaction with hydroxylamine generates substituted ureas:

Thiourea+NH₂OHUrea+H₂S\text{Thiourea} + \text{NH₂OH} \rightarrow \text{Urea} + \text{H₂S}

Mechanistic Insight :

  • The reaction proceeds via a thione-to-thiol tautomerism, enabling nucleophilic substitution at the sulfur center .

Nucleophile Product Catalyst Reference
HydroxylamineN-Substituted ureaHCl

Reaction with Hydrazine Derivatives

Hydrazine reacts with the thiourea group to form 1,2,4-triazole derivatives, a reaction leveraged in medicinal chemistry for bioactivity modulation:

Thiourea+NH₂NH₂Triazole+H₂S\text{Thiourea} + \text{NH₂NH₂} \rightarrow \text{Triazole} + \text{H₂S}

Example :
Reaction with hydrazine hydrate under reflux produces 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol derivatives .

Conditions Product Biological Activity Reference
Ethanol, reflux, 2h1,2,4-Triazole derivativeAnticancer (IC₅₀ = 18.4 µM)

Complexation with Metal Ions

The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals, forming coordination complexes. These complexes are studied for catalytic and antimicrobial applications.

Example :
Reaction with Cu(II) acetate forms a square-planar complex:

Thiourea+Cu(OAc)₂[Cu(Thiourea)₂]2++2OAc\text{Thiourea} + \text{Cu(OAc)₂} \rightarrow [\text{Cu(Thiourea)₂}]^{2+} + 2\text{OAc}^-

Metal Salt Complex Geometry Application Reference
Cu(OAc)₂Square-planarAntimicrobial agent

Oxidation Reactions

Controlled oxidation of the thiourea group can yield disulfides or sulfonic acids, depending on the oxidizing agent:

ThioureaH₂O₂Disulfide/Sulfonic acid\text{Thiourea} \xrightarrow{\text{H₂O₂}} \text{Disulfide/Sulfonic acid}

Conditions and Outcomes :

  • Mild oxidation (H₂O₂, room temperature) produces disulfides.

  • Strong oxidation (KMnO₄, acidic conditions) yields sulfonic acids .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements. For example, treatment with HCl induces cyclization to benzothiazoles:

ThioureaHClBenzothiazole+NH₃\text{Thiourea} \xrightarrow{\text{HCl}} \text{Benzothiazole} + \text{NH₃}

Mechanism :

  • Protonation of the thiocarbonyl sulfur increases electrophilicity, enabling intramolecular cyclization .

Structural Insights Influencing Reactivity

  • Electron-Withdrawing Fluorine : Enhances electrophilicity at the thiocarbonyl sulfur, accelerating nucleophilic substitutions .

  • Pyrazole Ring : Participates in π-stacking interactions, stabilizing intermediates during cyclization .

  • Steric Effects : The 2,3-dimethylphenyl group hinders reactions at the ortho position, directing substitutions to the para position .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea exhibit promising anticancer properties. Thiourea derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, suggesting that modifications to the thiourea structure could enhance its antitumor activity .

Antimicrobial Properties
Thiourea derivatives have shown significant antimicrobial activity. Studies have reported that certain substituted thioureas possess potent antibacterial and antifungal properties. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the phenyl ring enhance antimicrobial efficacy . This suggests that this compound may have similar potential.

Enzyme Inhibition
Thioureas are known for their ability to inhibit various enzymes, including those involved in cancer progression and microbial resistance. The specific compound under discussion may interact with target enzymes, leading to reduced proliferation of cancer cells or inhibition of bacterial growth. This mechanism is crucial for developing new therapeutic agents that can overcome resistance seen in current treatments .

Case Study 1: Anticancer Screening

A recent study synthesized a series of thiourea derivatives and evaluated their anticancer activities against several human cancer cell lines (e.g., MCF-7, HepG2). Among these compounds, some exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of thiourea derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that specific modifications to the thiourea structure led to enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) indicating strong efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
This compoundAnticancerMCF-7< 10 µM
Various Thiourea DerivativesAntibacterialE. coliMIC = 46.9 µg/mL
Thiazole-Pyridine HybridAnti-breast CancerMCF-7IC50 = 5.71 µM

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors by forming hydrogen bonds or covalent bonds with active site residues. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound lacks the sulfonamide or triazolo-pyrimidine moieties seen in Metosulam, focusing instead on a pyrazole-thiourea scaffold.

Pyrazole-Based Thioureas in Medicinal Chemistry

Compounds with pyrazole-thiourea frameworks have been studied for therapeutic applications:

  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea : This analog includes a 5-chloro-3-methylpyrazole and a 4-hydroxyphenyl group. Intramolecular hydrogen bonds (N–H···O and N–H···Cl) stabilize its conformation, with dihedral angles of 67.4° and 12.5° between aromatic rings .
  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide : Features a triazole ring instead of pyrazole but retains fluorophenyl and thiourea groups, suggesting versatility in bioactivity .

Key Structural Differences :

  • The target compound’s 4-fluorophenyl-pyrazole moiety contrasts with the 5-chloro-pyrazole in , which may affect electronic properties (fluorine’s electronegativity vs. chlorine’s polarizability).

Crystallographic and Conformational Insights

Crystallographic data from analogs solved via SHELX software (e.g., SHELXL ) reveal conformational trends:

  • Dihedral Angles : In , the pyrazole ring forms dihedral angles of 67.4° and 12.5° with adjacent aromatic rings, influencing molecular packing. The target’s 2,3-dimethylphenyl group likely induces distinct torsional angles due to steric effects.
  • Hydrogen Bonding : Analogs like utilize N–H···O and N–H···Cl bonds for stability. The target’s lack of hydroxyl or chlorine substituents may limit similar interactions, favoring alternative packing modes.

Data Tables

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Core Scaffold Key Substituents Biological Use Crystallographic Features
Target Compound Pyrazole-thiourea 2,3-Dimethylphenyl, 4-fluorophenyl-pyrazole Unknown (research focus) Likely solved via SHELXL
Diafenthiuron Thiourea Bis(isopropyl)phenoxy, tert-butyl Insecticide N/A
N-[(5-Chloro-3-methyl-1-phenyl-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea Pyrazole-thiourea 5-Chloro-3-methylpyrazole, 4-hydroxyphenyl Unknown Dihedral angles: 67.4°, 12.5°; N–H···O/Cl bonds

Biological Activity

N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C19H19FN4SC_{19}H_{19}FN_{4}S with a molecular weight of 354.44 g/mol. Its structure includes a thiourea moiety and a pyrazole ring, which are known to contribute to various biological activities.

1. Anticonvulsant Activity

Thiourea derivatives have been associated with anticonvulsant properties. A study on related compounds demonstrated that certain thioureas exhibited significant anticonvulsant activity in animal models, suggesting that this compound may also possess similar effects due to its structural components .

2. Enzyme Inhibition

Molecular docking studies indicate that this compound can interact with various enzymes, potentially inhibiting their activity. The binding affinity of the compound to specific targets is crucial for understanding its therapeutic potential.

3. Antitumor Activity

Research has shown that compounds containing pyrazole and thiourea moieties can exhibit anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also be effective in this regard .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant activity in animal models
Enzyme InhibitionPotential inhibition of target enzymes
AntitumorCytotoxic effects on cancer cell lines

Case Study: Anticonvulsant Activity

In a study involving related thiourea compounds, N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea was shown to have remarkable anticonvulsant activity when tested in rats. The compound was administered intraperitoneally at a dose of 50 mg/kg, and blood samples were taken at various intervals to analyze its metabolic pathways and efficacy .

Q & A

Basic: How can researchers optimize the synthesis of this thiourea derivative to account for steric and electronic effects of substituents?

Answer:
Optimization begins with selecting precursors that minimize steric hindrance at the pyrazole and aryl amine sites. For example, demonstrates that fluorine substituents on phenyl rings enhance reactivity in nucleophilic substitution reactions. Use a stepwise approach:

Coupling Steps: React 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-amine with thiocarbonyl diimidazole to form the thiourea intermediate.

Substituent Effects: Introduce the 2,3-dimethylphenyl group via Ullmann coupling, ensuring controlled heating (80–100°C) to avoid decomposition .

Purification: Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the product, monitoring purity via TLC and HPLC (>98%).

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolve crystal structure parameters (e.g., bond angles, torsion) using programs like SHELXL ( ). For example, reports an R factor of 0.056 for a related thiourea-pyrazole compound, validating structural accuracy .
  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.2) and isotopic patterns .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Answer:
Discrepancies often arise from twinning or disordered solvent molecules. Using SHELXL ( ):

Twinning: Apply the TWIN command with a BASF parameter to model twinned domains.

Disorder: Use PART and SUMP instructions to refine partially occupied solvent sites.

Validation: Cross-check with R1/wR2 ratios (<0.05/0.15) and Fo-Fc difference maps to eliminate residual electron density .

Advanced: How should researchers design experiments to investigate the biological activity mechanism of this compound?

Answer:
Focus on structure-activity relationships (SAR) and target engagement:

SAR Studies: Synthesize analogs with varied substituents (e.g., replacing fluorine with chlorine) and assay against target enzymes (e.g., kinases). highlights fluorine’s role in enhancing binding affinity via polar interactions .

Enzyme Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure IC50 values. For example, ’s pharmacopeial standards for urea derivatives provide methodological frameworks for validating bioactivity .

Computational Docking: Map the thiourea moiety’s hydrogen-bonding interactions with active sites using AutoDock Vina .

Basic: What solvent systems are optimal for synthesizing and recrystallizing this compound?

Answer:

  • Reaction Solvents: Use DMF or THF for coupling steps due to their ability to dissolve polar intermediates ( ).
  • Recrystallization: A methanol/water (7:3) mixture yields high-purity crystals, as demonstrated for structurally similar thioureas in .

Advanced: How can computational methods elucidate the electronic effects of substituents on this compound’s reactivity?

Answer:
Employ density functional theory (DFT) calculations:

Electrostatic Potential Maps: Analyze electron density distribution to predict nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the phenyl ring) .

Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to assess stability and charge transfer trends. ’s PubChem data for fluorinated triazoles provides benchmark values for comparison .

Transition State Modeling: Simulate reaction pathways (e.g., thiourea formation) using Gaussian 09 with the B3LYP/6-31G(d) basis set .

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